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Compound of Interest |

4-
Compound Name: [(Dimethylamino)methyl]benzaldeh
yde

Cat. No.: B1218930
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Dimethylamino)benzaldehyde, a compound of significant interest in various chemical and
pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the
experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for 4-(Dimethylamino)benzaldehyde is summarized below, offering key
insights into its molecular structure and electronic properties.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.73 Singlet 1H Aldehyde (-CHO)
Aromatic (ortho to -
7.73 Doublet 2H
CHO)
Aromatic (ortho to -
6.69 Doublet 2H
N(CHs)2)
3.08 Singlet 6H N-Methyl (-N(CHs)2)
Solvent: CDCIs, Frequency: 400 MHz[1]
13C NMR (Carbon NMR) Data
Chemical Shift (8) ppm Assighment
190.4 Aldehyde Carbonyl (C=0)
154.4 Aromatic (C-N)
132.1 Aromatic (CH, ortho to -CHO)
125.3 Aromatic (C-CHO)
1111 Aromatic (CH, ortho to -N(CHs)z2)
40.2 N-Methyl Carbon (-N(CHs)2)

Solvent: CDCls, Frequency: 101 MHz[1]

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 4-(Dimethylamino)benzaldehyde exhibits characteristic absorption bands.[2][3][4]

[5]
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Wavenumber (cm~?) Intensity Assignment
~2800-2700 Medium C-H stretch (aldehyde)
C=0 stretch (aromatic
~1700-1680 Strong
aldehyde)
~1600, ~1520, ~1450 Medium-Strong C=C stretch (aromatic ring)
~1360 Medium C-N stretch (aromatic amine)
C-H bend (para-disubstituted
~820 Strong

benzene)

Note: Specific peak positions can vary slightly depending on the sample preparation method
(e.g., KBr pellet, thin film).

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

Amax (nm) Solvent

385 Not specified
369 (Amin) Not specified
240 Not specified

Data from various sources indicate a strong absorbance in the UV region, characteristic of

conjugated aromatic systems.[3][6][7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

A sample of 4-(Dimethylamino)benzaldehyde (typically 5-10 mg) is dissolved in a deuterated
solvent, such as chloroform-d (CDCIs), in an NMR tube. The tube is then placed in the NMR
spectrometer. For *H NMR, the spectrum is acquired at a frequency of 400 MHz. For 13C NMR,
a frequency of 101 MHz is used. The resulting Free Induction Decay (FID) is Fourier
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transformed to obtain the NMR spectrum. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).[1]

For solid samples, the KBr pellet method is commonly employed. A small amount of 4-
(Dimethylamino)benzaldehyde is finely ground with dry potassium bromide (KBr) and pressed
into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR
spectrometer, and the spectrum is recorded. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent, casting it onto a salt plate (e.g., NaCl or KBr), and
allowing the solvent to evaporate.[2]

A dilute solution of 4-(Dimethylamino)benzaldehyde is prepared using a suitable UV-
transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to
ensure that the absorbance falls within the linear range of the spectrophotometer. The solution
is placed in a quartz cuvette, and the UV-Vis spectrum is recorded over a specific wavelength
range (e.g., 200-800 nm). A blank spectrum of the solvent is also recorded for baseline
correction.[3][6]

Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
(Dimethylamino)benzaldehyde.
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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.
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Caption: Step-by-step protocol for Nuclear Magnetic Resonance (NMR) analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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